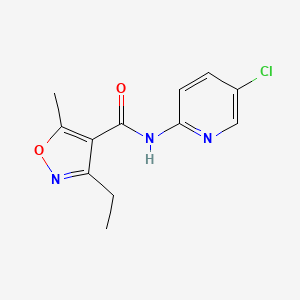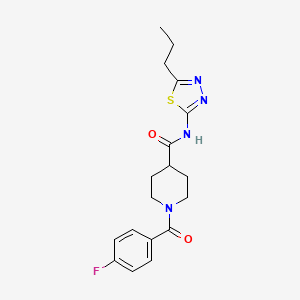![molecular formula C21H19N3O3S B4875425 N-[2-methyl-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4875425.png)
N-[2-methyl-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[2-methyl-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide A exerts its therapeutic effects through the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. By inhibiting these pathways, this compound A can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. These effects make this compound A a promising therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-methyl-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide A in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This can reduce the risk of toxicity and improve the accuracy of the results. However, one limitation of using this compound A is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-methyl-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide A, including:
1. Further investigation of its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and diabetes.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound A.
3. Exploration of the structure-activity relationship of this compound A to identify more potent analogs.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound A to better understand its mechanism of action and optimize dosing regimens.
Conclusion
In conclusion, this compound A is a synthetic compound that has shown promising therapeutic potential in various fields of medicine. Its inhibition of various signaling pathways makes it a promising therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound A as a therapeutic agent and to identify more potent analogs.
Synthesemethoden
N-[2-methyl-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide A is synthesized through a multistep process that involves the reaction of 2-methyl-4-nitroaniline with thionyl chloride, followed by the reaction with 3-methylbenzoic acid and 2-furoyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound A.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide A has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound A has been shown to protect against neuronal cell death by inhibiting oxidative stress.
Eigenschaften
IUPAC Name |
N-[2-methyl-4-[(3-methylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-5-3-6-15(11-13)19(25)24-21(28)22-16-8-9-17(14(2)12-16)23-20(26)18-7-4-10-27-18/h3-12H,1-2H3,(H,23,26)(H2,22,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAZPRRINOHWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4875361.png)

![1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4875371.png)
![2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate](/img/structure/B4875375.png)

![4-[({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4875381.png)

![2-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl benzenesulfonate](/img/structure/B4875396.png)
![2-{2-[(3,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4875409.png)
![(3-(3-methoxybenzyl)-1-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)methanol](/img/structure/B4875415.png)
![ethyl 2-{[(5-acetyl-3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4875420.png)
![N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4875437.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4875444.png)
